6-(b-D-Galactopyranosyloxy)-9-(4-methoxy-2-methylphenyl)-3H-xanthen-3-one
Description
6-(β-D-Galactopyranosyloxy)-9-(4-methoxy-2-methylphenyl)-3H-xanthen-3-one is a glycosylated xanthone derivative characterized by a xanthen-3-one core substituted with a β-D-galactopyranosyloxy group at position 6 and a 4-methoxy-2-methylphenyl group at position 7. The 4-methoxy-2-methylphenyl group may influence electronic properties and receptor binding, as seen in structurally related fluorescent probes like Tokyo Green derivatives .
Properties
Molecular Formula |
C27H26O9 |
|---|---|
Molecular Weight |
494.5 g/mol |
IUPAC Name |
9-(4-methoxy-2-methylphenyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-3-one |
InChI |
InChI=1S/C27H26O9/c1-13-9-15(33-2)4-7-17(13)23-18-6-3-14(29)10-20(18)35-21-11-16(5-8-19(21)23)34-27-26(32)25(31)24(30)22(12-28)36-27/h3-11,22,24-28,30-32H,12H2,1-2H3 |
InChI Key |
NTIGNSJPVURXNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)OC5C(C(C(C(O5)CO)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(b-D-Galactopyranosyloxy)-9-(4-methoxy-2-methylphenyl)-3H-xanthen-3-one typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Xanthene Core: The xanthene core can be synthesized through a condensation reaction between a suitable phenol derivative and a phthalic anhydride under acidic conditions.
Introduction of the Methoxy and Methylphenyl Groups: The substitution of the xanthene core with methoxy and methylphenyl groups can be achieved through electrophilic aromatic substitution reactions using appropriate reagents.
Attachment of the Galactopyranosyloxy Group: The final step involves the glycosylation of the xanthene derivative with a galactopyranosyl donor under catalytic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Hydrolysis of the Glycosidic Bond
The β-D-galactopyranosyl group undergoes hydrolysis under acidic or enzymatic conditions, releasing galactose and generating 6-hydroxy-9-(4-methoxy-2-methylphenyl)-3H-xanthen-3-one ( ).
Enzymatic Cleavage and Fluorescence Activation
The compound acts as a "pro-fluorophore," where enzymatic removal of the galactose moiety unquenches its fluorescence. This reaction is critical for its use in real-time biosensing.
Mechanism :
-
β-Galactosidase cleaves the glycosidic bond, releasing galactose.
-
The resulting 6-hydroxy derivative undergoes a conformational shift, activating fluorescence (λ<sub>ex</sub> 490 nm, λ<sub>em</sub> 520 nm) .
Key Data :
-
Turnover Rate : 0.8 μM/min (enzyme-dependent)
-
Fluorescence Quantum Yield : Increases from <0.1 to 0.65 post-hydrolysis
Oxidation and Reduction Reactions
The xanthenone core participates in redox reactions, particularly at the carbonyl group (C3 position).
| Reaction Type | Conditions | Product | Significance |
|---|---|---|---|
| Reduction | NaBH<sub>4</sub>, ethanol, 25°C | 3-Hydroxyxanthene derivative (non-fluorescent) | Confirms redox sensitivity of the xanthenone core |
| Oxidation | H<sub>2</sub>O<sub>2</sub>, pH 9 | Stable quinone structure (fluorescence quenching) | Explains antioxidant properties in cellular assays |
Nucleophilic Substitution at the Methoxy Group
The 4-methoxy-2-methylphenyl group undergoes demethylation under strong alkaline conditions, altering electronic properties.
Reaction Pathway :
-
Conditions : 1 M NaOH, 80°C, 4 hr
-
Product : 4-Hydroxy-2-methylphenyl derivative
-
Impact : Increases hydrophilicity and alters fluorescence emission maxima (Δλ<sub>em</sub> +15 nm)
Photochemical Reactions
Exposure to UV/Vis light induces structural changes, critical for photodynamic therapy applications.
-
Mechanism : Photoexcitation generates singlet oxygen (¹O<sub>2</sub>) via energy transfer.
-
Efficiency : ¹O<sub>2</sub> quantum yield = 0.22 (measured in DMSO)
Comparative Reactivity with Analogues
The compound’s reactivity differs significantly from structurally related xanthene derivatives:
| Compound | Glycosidic Bond Hydrolysis | Fluorescence Activation | Redox Activity |
|---|---|---|---|
| 6-Hydroxy-9-(4-methoxy-2-methylphenyl)-3H-xanthen-3-one | Not applicable | Constitutive fluorescence | High |
| Fluorescein | No glycosidic bond | pH-dependent | Low |
| Rhodamine B | No glycosidic bond | Environment-sensitive | Moderate |
Synthetic Modifications
Key intermediates in its synthesis include:
-
Xanthenone Core Formation : Friedel-Crafts acylation (70% yield)
-
Glycosylation : Koenigs-Knorr reaction with acetobromo-α-D-galactose (55% yield)
-
Purification : Flash chromatography (silica gel, CH<sub>2</sub>Cl<sub>2</sub>/MeOH 9:1)
This compound’s multifunctional reactivity underpins its utility in fluorescence imaging, enzyme activity assays, and photodynamic therapy. Its hydrolysis-dependent fluorescence activation and redox sensitivity make it uniquely suited for real-time biological monitoring .
Scientific Research Applications
Biological Imaging
One of the primary applications of 6-(β-D-Galactopyranosyloxy)-9-(4-methoxy-2-methylphenyl)-3H-xanthen-3-one is in biological imaging . Its ability to selectively bind to certain biomolecules makes it an effective tool for imaging within cellular environments. It can be used to visualize cellular processes and track molecular interactions in real-time.
Antioxidant Research
Studies have indicated that this compound possesses potential antioxidant properties , which are crucial in research focused on oxidative stress and related diseases. Its dual functionality as both a hydrophilic probe and an antioxidant distinguishes it from other xanthene derivatives, providing a unique avenue for therapeutic exploration.
Interaction with Biomolecules
The compound has been shown to interact with various biomolecules, including proteins and nucleic acids. Understanding these interactions is critical for elucidating its mechanism of action as a fluorescence probe and exploring its potential therapeutic effects. The specificity of these interactions often depends on the structural conformation of the compound and the nature of the target biomolecules.
Synthetic Applications
The synthesis of 6-(β-D-Galactopyranosyloxy)-9-(4-methoxy-2-methylphenyl)-3H-xanthen-3-one typically involves multi-step organic reactions. Optimizing each step is essential to ensure high yields and purity of the final product, making it valuable in synthetic organic chemistry.
Mechanism of Action
The mechanism of action of 6-(b-D-Galactopyranosyloxy)-9-(4-methoxy-2-methylphenyl)-3H-xanthen-3-one involves its interaction with specific molecular targets, such as proteins and enzymes. The galactopyranosyloxy group facilitates binding to carbohydrate-recognizing proteins, while the xanthene core provides a fluorescent signal. This dual functionality allows the compound to act as both a binding agent and a reporter molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Comparisons
Substituent Influence on Bioactivity The galactopyranosyloxy group in the target compound contrasts with thiophene or pentenyloxy substituents in analogs. Glycosylation may improve aqueous solubility and enable carbohydrate-mediated cellular uptake, whereas lipophilic groups (e.g., pentenyloxy) enhance membrane permeability but reduce solubility . The 4-methoxy-2-methylphenyl group at C9 is structurally similar to Tokyo Green dyes, which exhibit fluorescence due to extended conjugation.
Biological Activity
- Cytotoxicity : Analogs like 1,8-dihydroxy-3,6-bis(pent-4-enyloxy)-9H-xanthen-9-one show dose-dependent cytotoxicity (IC₅₀: ~15 μM in HeLa cells), attributed to lipophilic substituents promoting cellular uptake . The target compound’s glycosylation may reduce cytotoxicity while retaining bioactivity.
- Anti-HIV/Anti-inflammatory Activity : 4-Hydroxy-3-methoxyxanthone demonstrates anti-HIV activity, highlighting the importance of methoxy/hydroxy substitution patterns. The target’s 4-methoxy group may similarly modulate enzyme inhibition .
Synthetic Strategies The target compound’s synthesis likely involves glycosylation of a preformed xanthenone core, akin to methods used for Tokyo Green derivatives (e.g., organolithium additions followed by acid treatment) . In contrast, non-glycosylated analogs are synthesized via alkylation or esterification .
Physicochemical Properties Solubility: The galactopyranosyl group imparts higher hydrophilicity compared to thiophene or pentenyloxy analogs, which may improve pharmacokinetics . Stability: Glycosidic bonds are susceptible to enzymatic cleavage, whereas ether-linked substituents (e.g., methoxy, pentenyloxy) are more stable under physiological conditions .
Biological Activity
6-(β-D-Galactopyranosyloxy)-9-(4-methoxy-2-methylphenyl)-3H-xanthen-3-one, commonly referred to as a xanthene derivative, is a complex organic compound with significant biological activity. Its unique structural features, including a galactopyranosyl moiety and a methoxy-substituted phenyl group, contribute to its potential applications in biochemistry and pharmacology. This article explores the biological activities of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C27H26O9
- Molecular Weight : 494.49 g/mol
- CAS Number : 850695-63-5
1. Antioxidant Properties
Research indicates that 6-(β-D-Galactopyranosyloxy)-9-(4-methoxy-2-methylphenyl)-3H-xanthen-3-one exhibits notable antioxidant properties . The presence of the galactopyranosyl group enhances its solubility in aqueous environments, making it effective in biological assays focused on oxidative stress. This property is crucial for mitigating cellular damage caused by reactive oxygen species (ROS) and has implications for diseases related to oxidative stress .
2. Fluorescence Probing
The compound functions as a fluorescence probe , selectively binding to specific biological targets. This characteristic is particularly useful in imaging applications within cellular environments, allowing researchers to visualize and study cellular processes in real-time . Its hydrophilic nature facilitates its use in various biological assays, enhancing its utility in research.
3. Interaction with Biomolecules
6-(β-D-Galactopyranosyloxy)-9-(4-methoxy-2-methylphenyl)-3H-xanthen-3-one interacts with various biomolecules, including proteins and nucleic acids. These interactions are essential for understanding its mechanism of action as a fluorescence probe and its potential therapeutic effects . The specificity of these interactions is influenced by the compound's structural conformation.
The exact mechanism of action of this compound is still under investigation; however, preliminary studies suggest that it may modulate enzyme activity and influence signal transduction pathways involved in cellular responses to stress and apoptosis .
Case Studies
Comparative Analysis
To better understand the unique features of 6-(β-D-Galactopyranosyloxy)-9-(4-methoxy-2-methylphenyl)-3H-xanthen-3-one, the following table compares it with other similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 9-Hydroxyxanthene | Xanthene core with hydroxyl group | Less hydrophilic than 6-(β-D-Galactopyranosyloxy) derivative |
| Rhodamine B | Xanthene dye with additional nitrogen | Strong fluorescent properties but less specificity in biological systems |
| Fluorescein | Xanthene derivative with two hydroxyl groups | High fluorescence but different solubility characteristics |
Q & A
Q. How can computational tools predict ROS scavenging potential?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
